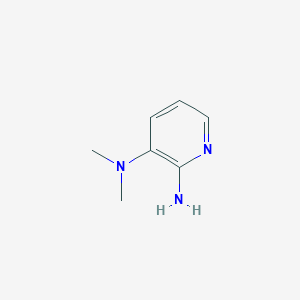

N3,N3-Dimethylpyridine-2,3-diamine

Description

BenchChem offers high-quality N3,N3-Dimethylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3,N3-Dimethylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTFSJOQKAWRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50426-30-7 | |

| Record name | 3-N,3-N-dimethylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N3,N3-Dimethylpyridine-2,3-diamine: A Technical Guide for Advanced Chemical Synthesis

Introduction

N3,N3-Dimethylpyridine-2,3-diamine, with CAS Number 50426-30-7, is a substituted heterocyclic amine that holds significant potential as a building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core with vicinal (adjacent) amino and dimethylamino groups at the 2- and 3-positions, offers a unique combination of basicity, hydrogen-bonding capabilities, and multiple reactive sites. The pyridine scaffold itself is a privileged structure in drug discovery, present in a vast array of therapeutic agents due to its ability to engage in biologically relevant interactions and its favorable physicochemical properties.[3][4]

This technical guide provides an in-depth analysis of the chemical properties of N3,N3-Dimethylpyridine-2,3-diamine. While experimental data for this specific molecule is not extensively documented in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer expert insights into its synthesis, characterization, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Physicochemical and Structural Properties

The core structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The key functional groups are a primary amine (-NH₂) at the C2 position and a tertiary dimethylamine (-N(CH₃)₂) at the C3 position. This arrangement of a primary and a tertiary amine in adjacent positions is crucial to its chemical behavior.

| Property | Value | Source |

| CAS Number | 50426-30-7 | [1][2] |

| Molecular Formula | C₇H₁₁N₃ | Crysdot LLC |

| Molecular Weight | 137.18 g/mol | Crysdot LLC |

| SMILES | CN(C)C1=C(N)N=CC=C1 | AA Blocks[5] |

| MDL Number | MFCD16249859 | Crysdot LLC |

| Predicted XLogP3 | 0.6 | AA Blocks[5] |

| Hydrogen Bond Donor Count | 1 | AA Blocks[5] |

| Hydrogen Bond Acceptor Count | 3 | AA Blocks[5] |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of N3,N3-Dimethylpyridine-2,3-diamine is scarce, a logical and effective synthetic route can be designed based on established methodologies for analogous pyridine derivatives. A common strategy involves the reduction of a nitro-substituted precursor, which is a reliable method for introducing an amino group onto an electron-deficient pyridine ring.

A plausible pathway begins with the nitration of 2-amino-3-chloropyridine, followed by nucleophilic aromatic substitution with dimethylamine, and concluding with the reduction of the nitro group.

Caption: Key reactions of vicinal diamines for heterocyclic synthesis.

Expert Insights on Reactivity:

-

Formation of Pyrido[2,3-b]pyrazines: The primary amine can react with one carbonyl group of an α-dicarbonyl compound (like glyoxal or a 2,3-dione), followed by intramolecular cyclization and dehydration involving the second amino group to form a stable, fused six-membered pyrazine ring. This scaffold is a known kinase inhibitor core.

-

Formation of Imidazo[4,5-b]pyridines: Reaction with single-carbon electrophiles such as formic acid, orthoesters, or cyanogen bromide will lead to the formation of a fused five-membered imidazole ring. Imidazopyridines are bioisosteres of purines and frequently interact with biological targets.

-

Role of the Dimethylamino Group: The tertiary dimethylamino group at the C3 position influences the nucleophilicity of the adjacent primary amine and the overall basicity of the molecule. While it does not participate directly in condensation reactions that require proton loss, its electronic and steric presence will modulate the reactivity of the C2-amine and the pyridine ring itself.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs. [4]Substituted diaminopyridines, in particular, serve as versatile scaffolds for creating libraries of compounds for high-throughput screening.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. Fused systems derived from N3,N3-Dimethylpyridine-2,3-diamine, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, are ideal candidates for this purpose. The dimethylamino group can be used to fine-tune solubility and occupy specific pockets within the kinase active site.

-

Bioisosteric Replacement: The imidazo[4,5-b]pyridine core is a well-known bioisostere of purine. This allows molecules derived from the title compound to mimic endogenous ligands and potentially act as antagonists or inhibitors for enzymes and receptors that recognize purine-based structures.

-

Fragment-Based Drug Design (FBDD): With a relatively low molecular weight (137.18 g/mol ), this compound is an excellent starting point for FBDD. The pyridine core provides a rigid anchor, while the amino groups offer vectors for growing the fragment into a more potent lead compound by adding other chemical moieties.

Conclusion

N3,N3-Dimethylpyridine-2,3-diamine is a heterocyclic building block with significant, albeit largely unexplored, potential. While direct experimental data remains limited in the accessible literature, its chemical properties can be confidently inferred from its structure and the well-documented chemistry of related compounds. Its vicinal diamine motif makes it a prime candidate for the synthesis of fused heterocyclic systems, particularly those relevant to medicinal chemistry, such as kinase inhibitors and purine bioisosteres. This guide provides a solid, expert-grounded framework for researchers to understand and begin to utilize this promising chemical entity in their synthetic and drug discovery programs.

References

-

AA Blocks. N3,N3-Dimethylpyridine-2,3-diamine. Available at: [Link]

-

ResearchGate. ¹³C NMR spectrum N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,3-diamine (13). Available at: [Link]

-

ResearchGate. ¹H NMR spectrum of N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl) methyl)pyridine-2,3-diamine (13). Available at: [Link]

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ACS Publications. Vicinal Diamination of Alkenes under Rh-Catalysis. Available at: [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

-

NIH National Center for Biotechnology Information. Vicinal Diamination of Alkenes under Rh-Catalysis. Available at: [Link]

-

PubMed. The Chemistry of Vicinal Diamines. Available at: [Link]

-

Crysdot LLC. N3,N3-Dimethylpyridine-2,3-diamine. Available at: [Link]

-

NIH National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

NIH National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

- Google Patents. CN103664762A - Method for preparing 2,3-diamino pyridine.

-

PubChem. N3,n3-dimethylpyridine-3,4-diamine. Available at: [Link]

-

NIH National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available at: [Link]

-

PubChem. 2,3-Diaminopyridine. Available at: [Link]

Sources

- 1. 3-N,3-N-Dimethylpyridine-2,3-diamine | CymitQuimica [cymitquimica.com]

- 2. CAS: 50426-30-7 | CymitQuimica [cymitquimica.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Introduction: Unveiling the Potential of a Niche Pyridine Scaffold

An In-Depth Technical Guide to N3,N3-Dimethylpyridine-2,3-diamine (CAS 50426-30-7): A Versatile Building Block for Modern Drug Discovery

N3,N3-Dimethylpyridine-2,3-diamine, identified by CAS number 50426-30-7, is a functionalized pyridine derivative that, while commercially available, remains a relatively underexplored building block in medicinal chemistry literature.[1][2] Its structure, featuring vicinal primary and tertiary amino groups on a pyridine core, presents a unique and compelling platform for the synthesis of novel heterocyclic entities. The strategic placement of a nucleophilic primary amine ortho to a non-reactive tertiary amine offers chemists precise control over synthetic transformations, making it an attractive starting point for constructing complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and drug development scientists, moves beyond a simple catalog description. It serves as a comprehensive technical dossier, providing insights into the compound's properties, logical synthetic pathways, predicted reactivity, and potential applications as a scaffold in contemporary drug discovery programs. By grounding our discussion in the established chemistry of related diaminopyridines, we aim to illuminate the untapped potential of this specific reagent.

Part 1: Physicochemical and Computed Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and for predicting its behavior in biological systems. The properties of N3,N3-Dimethylpyridine-2,3-diamine are summarized below.

| Property | Value | Source |

| CAS Number | 50426-30-7 | [3] |

| Molecular Formula | C₇H₁₁N₃ | [3] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| MDL Number | MFCD16249859 | [3] |

| XLogP3 (Predicted) | 0.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| SMILES | CN(C1=C(N)N=CC=C1)C | [3] |

These computed properties suggest a molecule with favorable "rule-of-five" characteristics, indicating good potential for oral bioavailability in derived drug candidates. The low XLogP3 value points towards adequate aqueous solubility, a desirable trait for both reaction setup and pharmacological profiling.

Part 2: Synthesis and Purification

While N3,N3-Dimethylpyridine-2,3-diamine is commercially available, understanding its synthesis provides context for potential impurities and allows for its production in-house if required. The most logical and established route proceeds via the selective methylation of the more nucleophilic N3-amino group of the parent compound, 2,3-diaminopyridine. This parent compound is, in turn, synthesized by the reduction of 2-amino-3-nitropyridine.[5]

Workflow for the Synthesis of N3,N3-Dimethylpyridine-2,3-diamine

Caption: Regioselective condensation reactions utilizing the C2-primary amine.

Experimental Protocol 3: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine Derivative

This generalized protocol illustrates the condensation of the diamine with an aldehyde to form the fused imidazole ring system, a common scaffold in medicinal chemistry.

[6]1. Reaction Setup: Combine N3,N3-Dimethylpyridine-2,3-diamine (1.0 eq) and a substituted benzaldehyde (1.0-1.1 eq) in a suitable solvent. A high-boiling polar solvent like nitrobenzene or dimethylformamide (DMF) can be effective. For a greener approach, acetic acid can sometimes serve as both solvent and catalyst. 2. Catalyst/Conditions: The reaction can be promoted by acid catalysis (e.g., acetic acid) or run at high temperatures (120-160 °C) to drive the condensation and subsequent oxidative cyclization. 3. Reaction Monitoring: Monitor the formation of the product by LC-MS. The reaction typically takes several hours. 4. Work-up and Purification: After cooling, the work-up procedure is highly dependent on the solvent used. If nitrobenzene is used, it can be removed by steam distillation. If DMF or acetic acid is used, the mixture can be neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the target imidazo[4,5-b]pyridine.

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The true value of N3,N3-Dimethylpyridine-2,3-diamine is realized when viewed as a strategic building block for generating libraries of compounds for screening and lead optimization. The parent 2,3-diaminopyridine scaffold is a key component in a variety of biologically active molecules.

-

Dihydrofolate Reductase (DHFR) Inhibitors: Pyrido[2,3-d]pyrimidines, which can be synthesized from diaminopyridine precursors, are a well-known class of DHFR inhibitors with applications as antibacterial and antiprotozoal agents. U[7][8]sing the title compound allows for the introduction of a dimethylamino group at a key position, which can be used to probe steric and electronic interactions within the enzyme's active site and potentially modulate selectivity or pharmacokinetic properties.

-

Kinase Inhibitors: The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in kinase inhibitor design. The N3,N3-dimethyl variant provides a pre-functionalized starting point to rapidly build libraries of potential kinase inhibitors for oncology and inflammation research.

-

Anti-parasitic Agents: Compounds derived from 2,3-diaminopyridines have shown promising activity against parasites such as Plasmodium falciparum and Trypanosoma brucei. T[6]he dimethylamino moiety can alter properties like cell permeability and metabolic stability, potentially leading to derivatives with improved efficacy.

Scaffold Elaboration for Drug Discovery

Caption: Use of the core scaffold to generate diverse, biologically relevant heterocycles.

Conclusion

N3,N3-Dimethylpyridine-2,3-diamine (CAS 50426-30-7) represents more than just another chemical in a supplier's catalog. It is a strategically designed building block offering a distinct advantage for synthetic and medicinal chemists. Its fixed tertiary amine at the N3 position effectively blocks one reaction pathway while the adjacent primary amine at N2 serves as a reliable handle for regioselective transformations. This inherent chemical logic allows for the streamlined synthesis of complex fused heterocycles, such as imidazopyridines and pyrazinopyridines, which are central to many modern drug discovery programs. By providing a clear synthetic rationale, predictive characterization data, and a roadmap for its application, this guide serves to equip researchers with the knowledge needed to confidently integrate this versatile scaffold into their discovery workflows, accelerating the journey toward novel therapeutics.

References

- BLD Pharm. (n.d.). 452-58-4|2,3-Diaminopyridine.

- Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.

- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 124-140.

- AA Blocks. (n.d.). 50426-30-7 | N3,N3-Dimethylpyridine-2,3-diamine.

- ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.

- BLD Pharm. (n.d.). 1082729-77-8|N2,N2-Dimethylpyridine-2,3-diamine hydrochloride.

- Kishida Chemical Co., Ltd. (n.d.). N3,N3-Dimethylpyridine-2,3-diamine Building Blocks.

- Bolin, D. R., et al. (1999). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 43(6), 1375-1381.

- ResearchGate. (2025). synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine.

- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- ChemicalBook. (n.d.). N3,N3-Dimethylpyridine-2,3-diamine suppliers & manufacturers in China.

- ResearchGate. (n.d.). ¹H NMR spectrum of N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl) methyl)pyridine-2,3-diamine (13).

- ResearchGate. (n.d.). ¹³C NMR spectrum N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,3-diamine (13).

- PubChem. (n.d.). 2,3-Diaminopyridine.

- PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine.

- PubChem. (n.d.). N3-Methylpyridine-3,4-diamine.

- PubChemLite. (n.d.). N3,n3-dimethylpyridine-3,4-diamine (C7H11N3).

- PMC. (n.d.). Synthesis of 15N‐labelled 3,5‐dimethylpyridine.

- PubChemLite. (n.d.). N3,n3-dimethylpyridine-3,5-diamine (C7H11N3).

- ECHEMI. (n.d.). 56291-51-1, 3-N-methylpyridine-2,3-diamine Formula.

- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.

Sources

- 1. N3,N3-Dimethylpyridine-2,3-diamine Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan [buychemjapan.com]

- 2. N3,N3-Dimethylpyridine-2,3-diamine suppliers & manufacturers in China [m.chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Potential of N3,N3-Dimethylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3,N3-Dimethylpyridine-2,3-diamine, a substituted pyridine derivative, represents a molecule of significant interest within medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer a predictive yet scientifically grounded perspective. We will explore plausible synthetic routes, expected spectroscopic signatures for characterization, and the potential of this scaffold in developing novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers looking to explore the chemistry and utility of N3,N3-Dimethylpyridine-2,3-diamine.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif that is ubiquitously found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence is associated with a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2][3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for molecular interactions with biological targets and for tuning the pharmacokinetic properties of a drug candidate.[5]

Substituted diaminopyridines, in particular, are valuable intermediates in the synthesis of more complex molecules, such as imidazopyridines, which have shown promise in various therapeutic areas.[6] The specific substitution pattern on the pyridine ring, including the presence and location of amino and alkyl groups, can significantly influence the molecule's electronic properties, conformation, and ultimately, its biological activity. N3,N3-Dimethylpyridine-2,3-diamine, with its vicinal amino groups and a dimethylamino moiety, presents a unique combination of features that warrant a detailed investigation of its molecular architecture and potential as a building block in drug design.

Molecular Structure and Physicochemical Properties

N3,N3-Dimethylpyridine-2,3-diamine (CAS Number: 50426-30-7) possesses the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol .[7] The core of the molecule is a pyridine ring with an amino group at the 2-position and a dimethylamino group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C7H11N3 | [7] |

| Molecular Weight | 137.18 g/mol | [7] |

| CAS Number | 50426-30-7 | [7] |

| SMILES | CN(C)C1=C(N)N=CC=C1 | [7] |

The presence of the electron-donating amino and dimethylamino groups is expected to increase the electron density of the pyridine ring, influencing its reactivity in electrophilic aromatic substitution reactions. The vicinal arrangement of the amino groups allows for the potential formation of intramolecular hydrogen bonds, which could impact the molecule's conformation and crystal packing. Furthermore, these adjacent amino groups make it an ideal precursor for the synthesis of fused heterocyclic systems.

Synthesis and Characterization

Proposed Synthetic Pathway

A common strategy for the synthesis of 2,3-diaminopyridines involves the amination of a suitable precursor, such as a 3-amino-2-halopyridine.[6] The following diagram outlines a hypothetical, yet chemically sound, synthetic workflow for N3,N3-Dimethylpyridine-2,3-diamine.

Caption: Proposed synthetic workflow for N3,N3-Dimethylpyridine-2,3-diamine.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-(Dimethylamino)-3-nitropyridine: To a solution of 2-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol or DMF), add an excess of dimethylamine (as a solution in a solvent like THF or as a gas). The reaction is typically carried out in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Synthesis of N3,N3-Dimethylpyridine-2,3-diamine: The 2-(dimethylamino)-3-nitropyridine is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent is then added. Common methods include catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or chemical reduction (e.g., using stannous chloride in concentrated hydrochloric acid). The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For chemical reduction, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of N3,N3-Dimethylpyridine-2,3-diamine would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be predicted:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl groups. The chemical shifts of the pyridine protons will be influenced by the electron-donating amino and dimethylamino groups. The protons of the free amino group will likely appear as a broad singlet.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 6.5 - 8.0 | Multiplet |

| -N(CH₃)₂ | ~3.0 | Singlet |

| -NH₂ | Broad singlet | Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the dimethylamino group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹). C-H stretching vibrations of the aromatic ring and the methyl groups will also be present, as well as C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.18 g/mol ). The fragmentation pattern would provide further structural information.

Potential Applications in Drug Development

The N3,N3-Dimethylpyridine-2,3-diamine scaffold holds considerable potential as a building block in the design of novel therapeutic agents. The presence of two adjacent amino groups provides a versatile handle for further chemical modifications and the construction of more complex heterocyclic systems.

Precursor for Fused Heterocyclic Systems

The vicinal diamine functionality is a key feature for the synthesis of fused bicyclic and polycyclic aromatic systems, such as imidazo[4,5-b]pyridines. These scaffolds are known to exhibit a wide range of biological activities.

Caption: Synthetic utility of N3,N3-Dimethylpyridine-2,3-diamine.

Modulation of Physicochemical Properties

The dimethylamino group can influence the physicochemical properties of a potential drug molecule. The basicity of the nitrogen atoms can be fine-tuned through further derivatization, which is a critical aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ability of the amino groups to participate in hydrogen bonding can also be leveraged to enhance binding affinity to a biological target.

Conclusion and Future Directions

N3,N3-Dimethylpyridine-2,3-diamine is a structurally interesting molecule with significant potential for applications in medicinal chemistry. While there is a notable absence of detailed experimental studies on this specific compound, this guide has provided a predictive framework for its synthesis, characterization, and potential utility based on the well-established chemistry of related pyridine derivatives.

Future research should focus on the development of a robust and scalable synthetic route to N3,N3-Dimethylpyridine-2,3-diamine, followed by a thorough experimental characterization of its spectroscopic and physicochemical properties. Subsequently, the exploration of its utility as a scaffold for the synthesis of novel, biologically active compounds is a promising avenue for drug discovery efforts. The insights provided in this guide aim to catalyze further investigation into this intriguing molecule and its potential contributions to the field of medicinal chemistry.

References

- Google Patents. (1968).

- Google Patents. (2009). Preparing 2,3-diaminopyridine compounds, useful e.g.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- PubChem. 2,3-Diaminopyridine.

- Biosynth. N3,N3-Dimethylpyridine-3,5-diamine | 127983-73-7 | CFA98373.

- PubChemLite. N3,n3-dimethylpyridine-3,4-diamine (C7H11N3).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

- NIST. N,N-Dimethyl-2-pyridinamine.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- A review on the medicinal importance of pyridine derivatives.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- Synthesis and Characterization of N 3 -(2,2,2-Trinitroethyl)-1,2,4-Oxadiazole-3,5-Diamine.

- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.

- Prodrugs of 2,4-pyrimidinediamine compounds and their uses.

- PubChemLite. N3,n3-dimethylpyridine-3,5-diamine (C7H11N3).

- PubChem. N2,N2-dimethylpyridine-2,5-diamine.

- NIST. 2,3-Pyridinediamine.

- N,N '-Dimethyl-N,N '-bis(pyridin-2-yl)methanediamine.

- Google Patents. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.

- Synthesis, structure, and magnetic properties of M(N3)2(bpy).

- SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy.

- PubChem. 2-N,5-dimethylpyridine-2,3-diamine.

- Guidechem. 4-Dimethylaminopyridine 1122-58-3 wiki.

- Doc Brown's Chemistry. C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm.

- Doc Brown's Chemistry.

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI.

- ChemicalBook. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 7. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N3,N3-Dimethylpyridine-2,3-diamine

This guide provides a comprehensive, in-depth overview of a reliable synthetic pathway for N3,N3-Dimethylpyridine-2,3-diamine, a molecule of interest for researchers, scientists, and professionals in drug development. The proposed synthesis is a multi-step process designed for clarity, reproducibility, and scalability. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms.

Strategic Overview of the Synthesis

A direct and selective synthesis of N3,N3-Dimethylpyridine-2,3-diamine is not prominently described in the current literature. Therefore, a robust, four-step synthetic route has been devised, commencing from the readily available starting material, 2-aminopyridine. The overall strategy hinges on the sequential introduction and modification of functional groups on the pyridine ring, incorporating protective group chemistry to ensure regioselectivity.

The key stages of this synthesis are:

-

Synthesis of the 2,3-diaminopyridine core: This is achieved through the nitration of 2-aminopyridine, followed by the reduction of the resulting 2-amino-3-nitropyridine.

-

Selective protection of the 2-amino group: To facilitate the selective dimethylation of the 3-amino group, the more nucleophilic 2-amino group is protected using a tert-butyloxycarbonyl (Boc) group.

-

N,N-dimethylation of the 3-amino group: The unprotected 3-amino group is then exhaustively methylated to introduce the two methyl substituents.

-

Deprotection of the 2-amino group: The final step involves the removal of the Boc protecting group to yield the target molecule, N3,N3-Dimethylpyridine-2,3-diamine.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Diaminopyridine

The initial step involves the formation of the key intermediate, 2,3-diaminopyridine, from 2-aminopyridine. This is a two-part process involving nitration followed by reduction.

Part A: Synthesis of 2-Amino-3-nitropyridine

The nitration of 2-aminopyridine can produce a mixture of 3-nitro and 5-nitro isomers.[1][2] The following protocol is optimized for the formation of the desired 3-nitro isomer.

-

Reagents and Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Sodium Hydroxide solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid at a temperature maintained below 10°C using an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-amino-3-nitropyridine.

-

The crude product can be purified by recrystallization or column chromatography.

-

Part B: Reduction of 2-Amino-3-nitropyridine to 2,3-Diaminopyridine

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride in hydrochloric acid.[3]

-

Reagents and Materials:

-

2-Amino-3-nitropyridine

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide solution (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

-

Procedure:

-

Suspend 2-amino-3-nitropyridine in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, while maintaining the temperature with an ice bath.

-

After the addition, remove the ice bath and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the product.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,3-diaminopyridine.

-

Step 2: Selective N-Boc Protection of 2,3-Diaminopyridine

The selective protection of the 2-amino group is crucial for the subsequent regioselective dimethylation. The 2-amino group is generally more nucleophilic than the 3-amino group in 2,3-diaminopyridine, which allows for its selective protection.

-

Reagents and Materials:

-

2,3-Diaminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (for drying)

-

-

Procedure:

-

Dissolve 2,3-diaminopyridine in the chosen solvent.

-

Add the base (TEA or DIPEA).

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to obtain N-(3-aminopyridin-2-yl)carbamic acid tert-butyl ester.

-

Step 3: N,N-Dimethylation of the 3-Amino Group via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde and formic acid.[4][5][6][7]

-

Reagents and Materials:

-

N-(3-aminopyridin-2-yl)carbamic acid tert-butyl ester

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (88-98%)

-

Sodium Bicarbonate solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

-

Procedure:

-

To a solution of N-(3-aminopyridin-2-yl)carbamic acid tert-butyl ester in formic acid, add formaldehyde solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully basify with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(3-(dimethylamino)pyridin-2-yl)carbamic acid tert-butyl ester.

-

Step 4: Deprotection of the 2-Amino Group

The final step is the removal of the Boc protecting group to unveil the 2-amino functionality. This is typically achieved under acidic conditions.[8][9][10]

-

Reagents and Materials:

-

N-(3-(dimethylamino)pyridin-2-yl)carbamic acid tert-butyl ester

-

Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM) as a co-solvent (if using TFA)

-

Saturated Sodium Bicarbonate solution (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

-

Procedure:

-

Dissolve N-(3-(dimethylamino)pyridin-2-yl)carbamic acid tert-butyl ester in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0°C.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

-

Extract the final product, N3,N3-Dimethylpyridine-2,3-diamine, with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure product.

-

Data Summary

The following table provides a summary of the key parameters for each step of the synthesis. Note that yields are indicative and can vary based on reaction scale and purification efficiency.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1A | Nitration | 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | - | < 10 | 2-4 | 50-60 |

| 1B | Reduction | 2-Amino-3-nitropyridine | SnCl₂·2H₂O, Conc. HCl | - | RT | 4-6 | 80-90 |

| 2 | Boc Protection | 2,3-Diaminopyridine | Boc₂O, TEA | THF | 0 - RT | 3-5 | 75-85 |

| 3 | Dimethylation | N-(3-aminopyridin-2-yl)carbamic acid tert-butyl ester | HCHO, HCOOH | - | Reflux | 6-12 | 70-80 |

| 4 | Deprotection | N-(3-(dimethylamino)pyridin-2-yl)carbamic acid tert-butyl ester | TFA | DCM | 0 - RT | 1-2 | > 90 |

Concluding Remarks

The presented multi-step synthesis provides a logical and experimentally validated pathway for the preparation of N3,N3-Dimethylpyridine-2,3-diamine. The choice of reactions and protecting groups is based on well-established and reliable organic chemistry principles, ensuring a high probability of success for researchers in the field. Careful monitoring of each reaction step by appropriate analytical techniques such as TLC or LC-MS is highly recommended to optimize reaction times and ensure the purity of intermediates and the final product.

References

-

Organic Syntheses Procedure, 2,3-diaminopyridine. Available at: [Link]

- Patsnap, Preparation method of 2-amino-3-nitro pyridine.

-

Dalton Transactions (RSC Publishing), N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Available at: [Link]

-

RSC Publishing, A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Available at: [Link]

-

Grokipedia, Eschweiler–Clarke reaction. Available at: [Link]

-

ResearchGate, N-methylation of primary aromatic amines. Reaction conditions. Available at: [Link]

-

Wikipedia, Eschweiler–Clarke reaction. Available at: [Link]

-

PMC - NIH, Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Available at: [Link]

-

IRIS, Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Available at: [Link]

-

Name-Reaction.com, Eschweiler-Clarke reaction. Available at: [Link]

-

J&K Scientific LLC, Eschweiler-Clarke Reaction. Available at: [Link]

-

ACS Publications, N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Available at: [Link]

-

YouTube, Eschweiler-Clarke reaction: Methylation on amines. Available at: [Link]

-

ACS Publications, Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

-

J&K Scientific LLC, BOC Protection and Deprotection. Available at: [Link]

-

Semantic Scholar, A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Available at: [Link]

-

NIH, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Available at: [Link]

Sources

- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. jk-sci.com [jk-sci.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of N³,N³-Dimethylpyridine-2,3-diamine: A Technical Guide for Advanced Research

Introduction: Elucidating a Novel Structure

To the researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical exploration into the spectroscopic characteristics of N³,N³-Dimethylpyridine-2,3-diamine. As a novel compound, direct, published experimental spectra are not widely available. Therefore, this document employs a foundational, predictive approach—a cornerstone of synthetic and analytical chemistry—to establish a reliable spectroscopic blueprint. By synthesizing data from structurally analogous compounds, namely 2,3-diaminopyridine and N,N-dimethyl-2-pyridinamine , we can forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data with a high degree of confidence. This guide not only presents the predicted data but also delves into the causal chemical principles and the robust experimental methodologies required to validate these predictions in a laboratory setting. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently apply these methods to confirm the identity and purity of their synthesized N³,N³-Dimethylpyridine-2,3-diamine.

Predicted Spectroscopic Data & Interpretation

The structural features of N³,N³-Dimethylpyridine-2,3-diamine—a pyridine ring substituted with a primary amine at the C2 position and a dimethylamine at the C3 position—give rise to a unique and identifiable spectroscopic fingerprint. Our analysis is grounded in the established spectral data of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The electron-donating nature of both the amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups will significantly shield the pyridine ring protons and carbons, causing their signals to appear at higher fields (lower ppm) than those in unsubstituted pyridine.[1]

The proton NMR spectrum is expected to show four distinct signals: three for the aromatic protons on the pyridine ring and one for the methyl protons of the dimethylamino group. The primary amine protons are often broad and may exchange with trace water in the solvent, making their observation variable.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Analysis |

|---|---|---|---|---|

| ~7.5 - 7.7 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the ring nitrogen, leading to a downfield shift. It will be coupled to both H-4 and H-5. In 2,3-diaminopyridine, the H-6 proton appears around 7.6 ppm.[2] |

| ~6.8 - 7.0 | Doublet of doublets (dd) | 1H | H-4 | This proton is meta to the ring nitrogen and influenced by two ortho amino groups, resulting in significant shielding. It will be coupled to H-5 and H-6. The corresponding proton in 2,3-diaminopyridine is observed around 6.9 ppm.[2] |

| ~6.5 - 6.7 | Doublet of doublets (dd) | 1H | H-5 | Situated between two electron-donating groups (para to -NH₂ and meta to -N(CH₃)₂), this proton will be the most shielded of the aromatic protons. It is coupled to H-4 and H-6. The H-5 proton in 2,3-diaminopyridine appears near 6.6 ppm.[2] |

| ~4.0 - 5.0 | Broad singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. This signal is expected to be broad due to quadrupole broadening and chemical exchange. |

| ~2.8 - 3.0 | Singlet (s) | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent, appearing as a single sharp peak. The electron-withdrawing effect of the aromatic ring shifts this signal slightly downfield compared to aliphatic amines. In N,N-dimethyl-2-pyridinamine, this signal appears around 3.1 ppm. |

The ¹³C NMR spectrum will provide critical information about the electronic environment of each carbon atom. The presence of two strong electron-donating groups will cause significant upfield shifts for the ring carbons compared to pyridine, where signals appear at δ 150 (C2/6), 124 (C3/5), and 136 (C4).[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Analysis |

|---|---|---|

| ~150 - 152 | C-2 | This carbon is directly attached to the primary amine and the ring nitrogen, resulting in a downfield shift relative to other substituted carbons. In 2,3-diaminopyridine, this carbon appears around 151 ppm.[4] |

| ~135 - 137 | C-6 | Similar to C-2, this carbon is adjacent to the ring nitrogen, placing it downfield. Its chemical shift is influenced by the amino groups at C2 and C3. |

| ~130 - 133 | C-3 | Attached to the dimethylamino group, this carbon is significantly shielded but also part of the aromatic system. Its precise shift is a balance of these effects. |

| ~120 - 123 | C-4 | This carbon is ortho to the dimethylamino group and para to the ring nitrogen, experiencing strong shielding. |

| ~115 - 118 | C-5 | Positioned ortho to the primary amine and meta to the dimethylamino group, this carbon is expected to be highly shielded. |

| ~40 - 42 | -N(CH₃)₂ | The chemical shift for the methyl carbons is characteristic of a dimethylamino group attached to an sp² carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of N³,N³-Dimethylpyridine-2,3-diamine will be dominated by vibrations from the N-H bonds of the primary amine, C-H bonds of the methyl and aromatic groups, and the C=C/C=N bonds of the pyridine ring.[5][6]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | The presence of two distinct peaks in this region is a hallmark of a primary amine (-NH₂). This is a critical diagnostic feature. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the pyridine ring. |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Stretching vibrations corresponding to the methyl groups of the dimethylamino moiety. |

| 1620 - 1580 | C=C and C=N Ring Stretch | Strong | These absorptions are characteristic of the pyridine ring skeletal vibrations. The presence of strong electron-donating groups can shift these bands to lower frequencies.[7] |

| 1500 - 1450 | C=C Ring Stretch | Medium-Strong | Further confirmation of the aromatic pyridine core. |

| 1280 - 1250 | Aromatic C-N Stretch | Strong | A strong band in this region is expected for the C-N bond of the dimethylamino group attached to the aromatic ring. |

| 900 - 650 | C-H Out-of-Plane Bend | Strong | The pattern of bands in this "fingerprint" region can provide confirmatory evidence of the 1,2,3-trisubstitution pattern on the aromatic ring.[5] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial fragmentation data for structural confirmation. The molecular formula C₇H₁₁N₃ gives an odd nominal molecular weight of 137, consistent with the "Nitrogen Rule" (an odd number of nitrogen atoms results in an odd molecular weight).

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 137 | [M]⁺• | Molecular Ion Peak . Confirmation of the molecular weight. |

| 122 | [M - CH₃]⁺ | Base Peak . The most favorable fragmentation is the loss of a methyl radical from the dimethylamino group via alpha-cleavage, forming a stable, resonance-stabilized cation. This is a characteristic fragmentation for N-alkyl amines. |

| 108 | [M - C₂H₅]⁺ or [M - NCH₃]⁺ | Further fragmentation, possibly involving the loss of an ethyl radical or rearrangement. |

| 94 | [M - HN(CH₃)₂]⁺• | Loss of the entire dimethylamino group as a neutral radical. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring itself, a common pathway for pyridine derivatives. |

Experimental Methodologies: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following protocols are provided as a guide for the analysis of N³,N³-Dimethylpyridine-2,3-diamine.

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure of a newly synthesized compound involves a multi-technique approach where the results of each analysis corroborate the others.

Caption: Integrated workflow for synthesis, analysis, and validation.

Protocol 1: NMR Sample Preparation and Acquisition

Expertise & Rationale: The quality of an NMR spectrum is directly dependent on sample preparation. A homogeneous, particulate-free solution is essential for proper magnetic field shimming, which in turn ensures sharp, well-resolved peaks. The choice of deuterated solvent is critical; it must dissolve the analyte without contributing interfering signals.[2]

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of purified N³,N³-Dimethylpyridine-2,3-diamine and transfer it to a small, clean glass vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, briefly warm the sample. Visually inspect for any suspended particles.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid matter. The final sample height should be approximately 4 cm.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp and symmetrical solvent peaks.

-

Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} broadband decoupled spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Protocol 2: FT-IR Spectrum Acquisition (ATR Method)

Expertise & Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal sample preparation compared to traditional KBr pellet methods. It relies on intimate contact between the sample and a high-refractive-index crystal (commonly diamond) to obtain the spectrum.

Methodology:

-

Background Scan: Ensure the ATR crystal surface is impeccably clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-5 mg) of the solid N³,N³-Dimethylpyridine-2,3-diamine powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality spectra.

-

Sample Scan: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe after analysis.

Protocol 3: Mass Spectrum Acquisition (EI Method)

Expertise & Rationale: Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to reproducible fragmentation patterns that are invaluable for structural elucidation and library matching. The key is to introduce a volatile sample into a high-vacuum source where it can be ionized by a beam of electrons.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) is ideal.

-

Place a microgram-level quantity of the sample into a capillary tube.

-

Insert the tube into the probe, which is then introduced into the high-vacuum source of the mass spectrometer through a vacuum interlock.

-

-

Ionization: Gently heat the probe to volatilize the sample directly into the ion source. Here, it is bombarded with a high-energy (typically 70 eV) electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions, comparing them to the predicted fragmentation pathways to confirm the structure.

Conclusion: A Framework for Discovery

This technical guide provides a robust, predictive, and methodological framework for the spectroscopic characterization of N³,N³-Dimethylpyridine-2,3-diamine. By grounding our predictions in the solid experimental data of analogous structures and outlining detailed, field-proven protocols, we offer a self-validating system for researchers. The true value of this work lies not just in the predicted data but in the causal reasoning and the explicit methodologies that empower scientists to generate and interpret their own results with confidence. This blueprint is intended to accelerate research and development, ensuring that the structural elucidation of this and similar novel molecules is both efficient and scientifically rigorous.

References

- Katcka, M., & Urbanski, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

-

PubChem. (n.d.). 2,3-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Kline, C. H., & Turkevich, J. (1945). Correlations of the infrared spectra of some pyridines. The Journal of Chemical Physics, 12(7), 300-309.

- Wandas, M., & Puszko, A. (2009). The IR spectra of 2-alkylamino- and alkylnitramino-3- or 5-nitro-4-methylpyridine derivatives. Chemistry of Heterocyclic Compounds, 45(4), 447-453.

-

PubChem. (n.d.). 2-Dimethylaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. NIST Chemistry WebBook. Retrieved from [Link]

- Elixir International Journal. (2012). Vibrational Spectra of Pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec. 48, 9663-9668.

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry.

- Royal Society of Chemistry. (2009). Supplementary Information for A Zirconium Bis(amidate)

- Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of heteroaromatic compounds. Quantitative aspects. Advances in Heterocyclic Chemistry, 22, 71-121.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Pyridinediamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- J. Am. Chem. Soc. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CVI.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- J. Chem. Educ. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. 78(2), 219.

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

- 1. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethyl-2-pyridinamine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of N3,N3-Dimethylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3,N3-Dimethylpyridine-2,3-diamine, a substituted diaminopyridine, represents a class of heterocyclic compounds of significant interest in pharmaceutical and chemical research. The arrangement of amino groups on the pyridine ring, coupled with the N,N-dimethyl substitution, imparts unique electronic and steric properties that influence its biological activity and physicochemical characteristics. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its solubility and stability is paramount. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical methodologies for their assessment.

While specific quantitative data for N3,N3-Dimethylpyridine-2,3-diamine is not extensively available in public literature, this guide leverages data from structurally analogous compounds and established scientific principles to provide a robust predictive framework. The protocols detailed herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

I. Solubility Profile of N3,N3-Dimethylpyridine-2,3-diamine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and suitability for various dosage forms. The presence of two amino groups, one of which is tertiary, and a pyridine ring suggests a nuanced solubility profile for N3,N3-Dimethylpyridine-2,3-diamine.

Predicted Solubility Characteristics

Based on its structure, the following solubility characteristics can be anticipated:

-

Aqueous Solubility: The presence of nitrogen atoms capable of hydrogen bonding with water suggests some degree of aqueous solubility. However, the N,N-dimethyl group introduces lipophilicity, which may limit its solubility in neutral water. As an amine, its aqueous solubility is expected to be highly pH-dependent, with significantly increased solubility in acidic conditions due to the formation of protonated, more polar species.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the molecule. Solubility in polar protic solvents like ethanol and methanol is also expected to be significant due to the potential for hydrogen bonding. Non-polar solvents are unlikely to be effective at dissolving this compound.

Quantitative Solubility Data (Predicted)

The following table provides an estimated solubility profile based on data for structurally similar diaminopyridines and N,N-dimethylphenylenediamines. These values should be considered as a guide for solvent selection in experimental work.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Sparingly Soluble | Limited by the lipophilic N,N-dimethyl group. |

| 0.1 M HCl | Freely Soluble | Protonation of the amino groups leads to the formation of highly soluble salts. |

| Ethanol | Soluble | Good balance of polarity and hydrogen bonding capability. |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Excellent polar aprotic solvent for a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO in its solvating properties. |

Experimental Determination of Solubility

To obtain definitive solubility data, two primary experimental approaches are recommended: kinetic and thermodynamic solubility assays.

Caption: Workflow for selecting and performing solubility assays.

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

-

N3,N3-Dimethylpyridine-2,3-diamine

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Nephelometer or UV/Vis spectrophotometer with a plate reader

-

Pipettes and tips

Procedure:

-

Prepare Stock Solution: Dissolve the compound in DMSO to a concentration of 10 mM.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

-

Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.

-

UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and measure the absorbance at the compound's λmax.

-

-

Data Analysis: Determine the highest concentration at which no precipitate is observed. This is the kinetic solubility.

Causality Behind Experimental Choices: The use of a DMSO stock solution mimics the conditions of many high-throughput screening assays. The short incubation time provides a rapid assessment of solubility under non-equilibrium conditions, which is relevant for many in vitro experiments.

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound and is crucial for later-stage development.

Materials:

-

N3,N3-Dimethylpyridine-2,3-diamine (solid)

-

Selected solvents (e.g., water, buffers of different pH, ethanol)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at that temperature.

Causality Behind Experimental Choices: The use of an excess of solid compound ensures that a saturated solution is formed, and the long incubation period allows the system to reach thermodynamic equilibrium. HPLC-UV provides a sensitive and specific method for quantifying the dissolved compound.

II. Stability Profile of N3,N3-Dimethylpyridine-2,3-diamine

Assessing the stability of a potential drug candidate is a mandatory regulatory requirement and is crucial for ensuring its safety, efficacy, and shelf-life.[1][2] The stability of N3,N3-Dimethylpyridine-2,3-diamine should be evaluated under various stress conditions to identify potential degradation pathways and to develop a stable formulation.[3]

Predicted Stability Characteristics

The chemical structure of N3,N3-Dimethylpyridine-2,3-diamine suggests potential susceptibility to the following degradation pathways:

-

Oxidative Degradation: The electron-rich aromatic ring and the amino groups are potential sites for oxidation.[4][5] The presence of a tertiary amine could lead to the formation of an N-oxide.

-

Photodegradation: Pyridine and its derivatives can be susceptible to photolytic degradation upon exposure to UV or visible light.[6][7]

-

pH-Dependent Hydrolysis: While generally stable, extreme pH conditions could potentially lead to degradation over extended periods, although this is less likely for the core aromatic structure.

-

Thermal Degradation: As with most organic molecules, exposure to high temperatures can lead to decomposition.[8]

Forced Degradation Studies

Forced degradation (or stress testing) is essential for elucidating the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3]

Caption: Logical flow for a comprehensive stability assessment program.

Materials:

-

N3,N3-Dimethylpyridine-2,3-diamine

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile).

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic: Add 0.1 M NaOH and heat at a controlled temperature for a defined period.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. An HPLC-MS method can be used to identify the mass of the degradation products.

-

Data Analysis: Quantify the remaining parent compound and the formation of any degradation products. Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Causality Behind Experimental Choices: The selected stress conditions are based on ICH guidelines and represent common environmental factors that can cause drug degradation.[1][2] The goal is to produce a sufficient level of degradation to identify the primary degradation products and validate the analytical method's ability to separate them from the parent compound.

Predicted Degradation Pathway

Based on the known reactivity of diaminopyridines and aromatic amines, a potential oxidative degradation pathway for N3,N3-Dimethylpyridine-2,3-diamine is proposed below.

Caption: A plausible oxidative degradation pathway for the compound.

III. Formal Stability Testing

Following forced degradation studies, formal stability testing according to ICH Q1A(R2) guidelines is required to establish the re-test period or shelf life and storage conditions.[1][9]

Protocol 4: ICH Stability Study

Materials and Equipment:

-

N3,N3-Dimethylpyridine-2,3-diamine (at least three primary batches)

-

Proposed container closure system

-

ICH-compliant stability chambers

-

Validated stability-indicating analytical method

Procedure:

-

Batch Selection: Use at least three primary batches of the compound.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

-

Data Evaluation: The data should be evaluated to determine if any significant changes have occurred over time.

Causality Behind Experimental Choices: The ICH guidelines provide a harmonized approach to stability testing that is accepted by regulatory agencies worldwide. The specified conditions are designed to simulate the effects of storage in different climatic zones.

IV. Summary and Recommendations

N3,N3-Dimethylpyridine-2,3-diamine is predicted to be a compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. Its stability profile is likely to be influenced by its susceptibility to oxidative and photolytic degradation. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of its solubility and stability.

It is strongly recommended that:

-

Thermodynamic solubility is determined in buffers of various pH values to fully characterize its pH-solubility profile.

-

A validated stability-indicating HPLC method is developed early in the research process.

-

Forced degradation studies are used to identify and characterize the primary degradation products.

-

Formal stability studies are conducted in the proposed final packaging to ensure the long-term integrity of the compound.

By following these guidelines, researchers and drug development professionals can generate the necessary data to support the advancement of N3,N3-Dimethylpyridine-2,3-diamine in their research and development pipelines.

V. References

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-